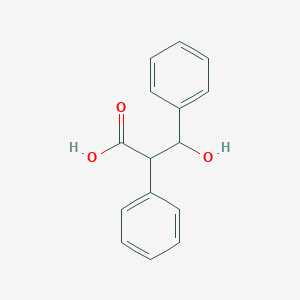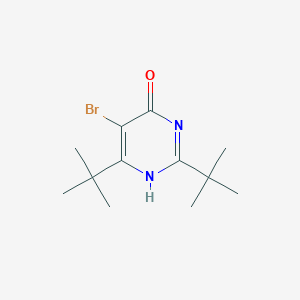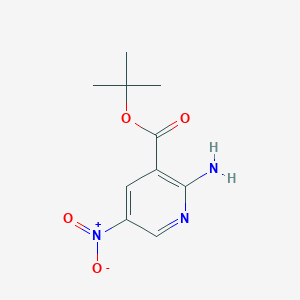
3,5-ジクロロ-2-ピリジンカルボン酸
概要
説明
3,5-Dichloro-2-pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Cl2NO2 and a molecular weight of 192.00 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3 and 5 positions and a carboxylic acid group at the 2 position on the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
3,5-Dichloro-2-pyridinecarboxylic acid is utilized in various scientific research fields:
作用機序
Target of Action
3,5-Dichloro-2-pyridinecarboxylic acid, also known as Clopyralid, is a selective herbicide used for the control of broadleaf weeds, especially thistles and clovers . The primary targets of this compound are the broadleaf plants, where it disrupts the growth and development of these plants .
Mode of Action
Clopyralid belongs to the picolinic acid family of herbicides . It works by mimicking natural plant hormones known as auxins, which are essential for plant growth. When absorbed by the plant, Clopyralid disrupts normal growth patterns, causing the plant to grow abnormally and eventually die .
Biochemical Pathways
It is known that the compound interferes with the plant’s normal growth and development processes by mimicking auxin, a plant hormone . This leads to abnormal growth patterns and eventually, the death of the plant .
Pharmacokinetics
It is known to be highly soluble in water , suggesting that it can be readily absorbed and distributed within the plant. Its impact on bioavailability would depend on factors such as the plant species, the soil type, and environmental conditions.
Result of Action
The molecular and cellular effects of Clopyralid’s action result in abnormal growth and development in targeted plants. This can be seen in symptoms such as leaf curling, twisting, and cupping, followed by plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Clopyralid. For instance, it is known to persist in dead plants and compost, and can accumulate to phytotoxic levels in finished compost .
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-pyridinecarboxylic acid can be synthesized through several methods. One common synthetic route involves the chlorination of 2-pyridinecarboxylic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions . Another method involves the reaction of 3,5-dichloropyridine with carbon dioxide in the presence of a base, such as sodium hydroxide (NaOH), followed by acidification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 3,5-Dichloro-2-pyridinecarboxylic acid often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反応の分析
Types of Reactions
3,5-Dichloro-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, alcohols, carboxylate salts, and coupled organic compounds .
類似化合物との比較
Similar Compounds
Clopyralid (3,6-Dichloropyridine-2-carboxylic acid): Another pyridinecarboxylic acid derivative used as a selective herbicide.
Picloram (4-Amino-3,5,6-trichloropicolinic acid): A related compound used in herbicides.
Aminopyralid (4-Amino-3,6-dichloropyridine-2-carboxylic acid): Also used in herbicides.
Uniqueness
3,5-Dichloro-2-pyridinecarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . Its dual chlorine substitution at the 3 and 5 positions makes it particularly useful in synthetic chemistry and industrial applications .
特性
IUPAC Name |
3,5-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKZCYLZWZCQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277373 | |
| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81719-53-1 | |
| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-dichloro-2-pyridinecarboxylic acid in the synthesis of GSK3 inhibitors?
A1: 3,5-Dichloro-2-pyridinecarboxylic acid serves as a key building block in the synthesis of imidazolyl-pyrimidine derivatives designed to inhibit GSK3 []. Specifically, it acts as a scaffold that can be further modified through reactions like amidation. This allows for the introduction of various substituents, influencing the final compound's ability to interact with and inhibit GSK3.
Q2: How does the structure of the synthesized compounds, incorporating 3,5-dichloro-2-pyridinecarboxylic acid, relate to their ability to inhibit GSK3?
A2: The research demonstrates that modifying the substituents attached to the core structure, which includes the 3,5-dichloro-2-pyridinecarboxylic acid moiety, significantly impacts the GSK3 inhibitory activity []. While the exact mechanism is not detailed in the provided abstracts, the variety of substituents (R1, R2, R3, R4 in the described compound series) suggests that researchers are exploring structure-activity relationships. By systematically changing these groups and observing the effect on GSK3 inhibition (Ki values), they aim to identify structural features crucial for potent and selective inhibition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



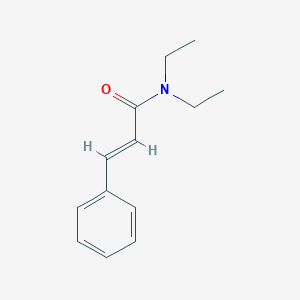

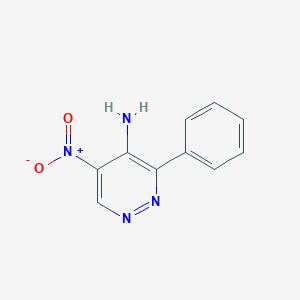


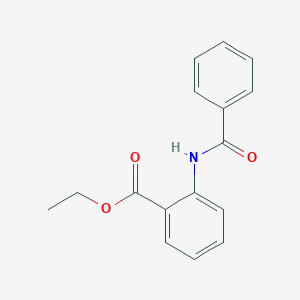

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)
